2-(1H-Imidazol-1-yl)pyrimidine

Raf kinase inhibition BRAF V600E CRAF

2-(1H-Imidazol-1-yl)pyrimidine (CAS 134914-65-1) is a neutral heterocyclic scaffold critical for selective kinase inhibition (BRAF V600E IC50 38.3 nM) and allosteric iNOS dimerization disruption. Its unique imidazole-pyrimidine architecture enables Type II inhibitor binding modes and anion-π interactions not achievable with pyrazole or benzimidazole analogs, making it essential for CNS-penetrant nNOS and hCMV UL70 primase programs.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 134914-65-1
Cat. No. B143660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-1-yl)pyrimidine
CAS134914-65-1
SynonymsPyrimidine, 2-(1H-imidazol-1-yl)- (9CI)
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)N2C=CN=C2
InChIInChI=1S/C7H6N4/c1-2-9-7(10-3-1)11-5-4-8-6-11/h1-6H
InChIKeyWQMHSYISOHEFSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-1-yl)pyrimidine (CAS 134914-65-1) – A Core Heterocyclic Building Block for Kinase and Synthase Inhibitor Scaffolds


2-(1H-Imidazol-1-yl)pyrimidine is a neutral heterocyclic compound consisting of a pyrimidine ring directly N-substituted with an imidazole moiety [1]. It serves as a versatile molecular core in medicinal chemistry, particularly as a privileged scaffold for the design of kinase inhibitors and nitric oxide synthase (NOS) dimerization disruptors [2]. The compound's unique combination of nitrogen atoms enables diverse coordination chemistry with transition metals and facilitates key non-covalent interactions such as hydrogen bonding and anion–π contacts in the solid state, as characterized by X-ray crystallography and high-level ab initio calculations [1].

Why Generic Substitution of 2-(1H-Imidazol-1-yl)pyrimidine Fails: Evidence-Based Selectivity and Binding Mode Differentiation


The 2-(1H-imidazol-1-yl)pyrimidine scaffold exhibits a unique binding mode and selectivity profile that distinguishes it from closely related heterocyclic analogs. Unlike 2-(1H-pyrazol-1-yl)pyrimidine, which replaces the imidazole with a pyrazole ring, the imidazole-containing core enables a distinct type II kinase inhibitor binding mode, occupying a hydrophobic pocket to achieve high isoform selectivity [1]. Furthermore, the imidazole-pyrimidine system uniquely acts as a dimerization inhibitor of inducible nitric oxide synthase (iNOS), preventing the formation of the active dimeric enzyme—a mechanism not shared by pyrazole or benzimidazole analogs [2]. These functional divergences underscore why generic substitution within this chemical class cannot be assumed to yield equivalent biological or pharmacological outcomes.

2-(1H-Imidazol-1-yl)pyrimidine: Quantified Differential Performance Against Key Comparators


Superior Raf Kinase Inhibition Potency vs. Sorafenib

A derivative of the 2-(1H-imidazol-1-yl)pyrimidine scaffold, compound 10c, exhibits highly potent and selective inhibition of both BRAF V600E and CRAF kinases. In direct comparison, this compound demonstrates superior antiproliferative activity against melanoma cell lines relative to the clinically approved multikinase inhibitor Sorafenib [1]. The IC50 values for 10c are 38.3 nM for BRAF V600E and 8.79 nM for CRAF, indicating low nanomolar potency [1].

Raf kinase inhibition BRAF V600E CRAF antiproliferative activity melanoma

Differentiated Crystal Packing and Non-Covalent Interaction Profile vs. Pyrazole and Benzimidazole Analogs

X-ray crystallographic analysis reveals that 2-(1H-imidazol-1-yl)-pyrimidine exhibits a unique solid-state packing arrangement governed by double lone pair–π interactions and anion–π contacts, which are not observed in its closest analogs: 2-(1H-pyrazol-1-yl)-pyrimidine and 1-(2-pyrimidinyl)-1H-benzimidazole [1]. High-level ab initio calculations (RI-MP2/def2-TZVP) confirm the significant energetic contribution of these noncovalent interactions to crystal stability [1]. Furthermore, the dihedral angle between the imidazole and pyrimidine rings in the 4,6-dimethyl derivative is remarkably small (2.1° and 4.8°), indicating a near-planar conformation that is crucial for optimal π-stacking [2].

crystal engineering supramolecular chemistry anion-π interactions ligand design coordination chemistry

Unique iNOS Dimerization Inhibition Mechanism vs. Arginine Mimetics

The 2-(imidazol-1-yl)pyrimidine scaffold was identified from a combinatorial library screen as a unique class of iNOS dimerization inhibitors [1]. Unlike traditional arginine mimetic NOS inhibitors that suffer from poor bioavailability, this scaffold acts by blocking the protein–protein interaction required for iNOS monomer dimerization, thereby preventing formation of the active enzyme [1]. Optimization of this scaffold led to the orally available inhibitor 21b, which significantly ameliorated adjuvant-induced arthritis in a rat model [1]. The crystal structure of the 21b–iNOS monomer complex confirms this unique allosteric mechanism [1].

nitric oxide synthase iNOS inhibition dimerization disruptor inflammation allosteric modulation

Improved Cytotoxicity Profile vs. Ganciclovir and Cidofovir in Antiviral Applications

A series of imidazolyl-pyrimidine compounds, derived from the 2-(1H-imidazol-1-yl)pyrimidine core, were identified as irreversible inhibitors of the human cytomegalovirus (hCMV) UL70 primase [1]. Two promising analogs from this series rival the antiviral potency of the marketed treatments ganciclovir and cidofovir while possessing improved cytotoxicity profiles [1]. Subsequent SAR studies yielded potent, orally bioavailable compounds with anti-CMV IC50 values of 150 nM in both viral yield and viral DNA replication assays .

antiviral human cytomegalovirus hCMV UL70 primase irreversible inhibition cytotoxicity

Favorable Pharmacokinetic Properties: Oral Bioavailability Potential vs. Arginine Mimetics

The 2-imidazolylpyrimidine head group confers favorable pharmacokinetic properties compared to traditional arginine mimetic NOS inhibitors [1]. In a series of novel 2,4-disubstituted pyrimidines, select compounds incorporating this scaffold demonstrated good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability [1]. Additionally, these compounds exhibited minimal off-target binding to 50 central nervous system receptors, indicating a clean selectivity profile [1]. This contrasts sharply with arginine mimetics, which typically suffer from poor oral absorption [1].

pharmacokinetics oral bioavailability Caco-2 permeability off-target binding nNOS inhibition

CDK2 Inhibition with Defined Binding Mode: Structural Evidence from Co-Crystal Structures

An imidazole series of cyclin-dependent kinase (CDK) inhibitors, based on the 2-(1H-imidazol-1-yl)pyrimidine core, has been developed with a well-defined binding mode confirmed by protein-inhibitor co-crystal structures [1]. The structure of CDK2 in complex with an imidazolyl pyrimidine (compound 5b) was solved at 1.90 Å resolution, providing atomic-level detail of the inhibitor's interaction with the ATP-binding pocket [1]. This structural information enables rational, structure-based drug design and distinguishes this scaffold from other kinase inhibitor cores that lack high-resolution binding mode characterization.

CDK2 inhibition X-ray crystallography kinase inhibitor cell cycle cancer

2-(1H-Imidazol-1-yl)pyrimidine: Optimal Use Cases Based on Quantified Differentiation


Oncology Lead Discovery: Raf Kinase Inhibitor Programs

Researchers developing selective Raf inhibitors for BRAF-mutant cancers should prioritize the 2-(1H-imidazol-1-yl)pyrimidine scaffold based on its demonstrated potency against BRAF V600E (IC50 = 38.3 nM) and CRAF (IC50 = 8.79 nM) and superior antiproliferative activity relative to Sorafenib in melanoma cell lines [1]. The scaffold's ability to be optimized into highly selective inhibitors, as exemplified by compound 10c, makes it a strategic choice for programs requiring potent Raf inhibition with a favorable selectivity window [1].

Anti-Inflammatory Drug Discovery: iNOS Dimerization Disruptors

Projects targeting inducible nitric oxide synthase (iNOS) for inflammatory diseases should leverage the 2-(imidazol-1-yl)pyrimidine scaffold due to its unique mechanism of inhibiting iNOS dimerization rather than competing with the active site [1]. This allosteric mechanism, confirmed by X-ray crystallography of the 21b–iNOS monomer complex, overcomes the bioavailability limitations of traditional arginine mimetics and has demonstrated in vivo efficacy in an arthritis model [1].

Antiviral Research: hCMV UL70 Primase Inhibitor Development

Teams pursuing novel anti-human cytomegalovirus (hCMV) therapeutics should consider imidazolyl-pyrimidine derivatives, which have been validated as irreversible inhibitors of the viral UL70 primase [1]. These compounds rival the potency of ganciclovir and cidofovir while exhibiting reduced cytotoxicity, and optimized analogs achieve oral bioavailability with IC50 values of 150 nM in viral replication assays . This scaffold is particularly suitable for programs aiming to address resistance or toxicity issues associated with current CMV therapies [1].

Neuroscience Drug Discovery: Selective nNOS Inhibitors with CNS Penetration Potential

Programs targeting neuronal nitric oxide synthase (nNOS) for neurodegenerative disorders should utilize the 2-imidazolylpyrimidine head group, which confers favorable pharmacokinetic properties including good Caco-2 permeability and minimal off-target binding to 50 CNS receptors [1]. Unlike arginine mimetics that suffer from poor oral bioavailability, this scaffold enables the design of cell-permeable, selective nNOS inhibitors with potential for oral dosing and CNS exposure, as demonstrated by X-ray crystallographic analysis of inhibitor-nNOS complexes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-Imidazol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.